5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester
Overview
Description
5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester: is a fluorescent dye commonly used in biochemical and molecular biology research. This compound is known for its ability to covalently attach to primary amines in proteins and other biomolecules, making it a valuable tool for labeling and tracking these molecules in various experimental settings. The dye exhibits strong fluorescence, which allows for the visualization and quantification of labeled molecules under a fluorescence microscope or other fluorescence detection systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester typically involves the reaction of tetramethylrhodamine with succinic anhydride to introduce carboxyl groups, followed by activation with N-hydroxysuccinimide (NHS) to form the succinimidyl ester. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using chromatographic techniques to separate the desired isomer from any by-products or unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, which leads to the formation of stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), organic solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Major Products: The major product of these reactions is the amide conjugate of 5-(and 6)-Carboxytetramethylrhodamine with the target molecule, which retains the fluorescent properties of the dye .
Scientific Research Applications
Chemistry: In chemistry, 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester is used for labeling small molecules and polymers to study their behavior and interactions under various conditions .
Biology: In biological research, this compound is extensively used for labeling proteins, nucleic acids, and other biomolecules. It enables the visualization of these molecules in live cells, tissues, and whole organisms, facilitating studies on cellular processes, protein localization, and molecular interactions .
Medicine: In medical research, the dye is used in diagnostic assays, including flow cytometry and immunofluorescence, to detect and quantify specific biomolecules. It is also employed in the development of fluorescent probes for imaging and therapeutic applications .
Industry: In industrial applications, this compound is used in the development of biosensors and diagnostic kits.
Mechanism of Action
The mechanism of action of 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and primary amines on target molecules. This reaction results in the stable attachment of the fluorescent dye to the target molecule, allowing for its detection and visualization. The fluorescence of the dye is due to the tetramethylrhodamine moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength, producing a bright fluorescent signal .
Comparison with Similar Compounds
5-(and 6)-Carboxyfluorescein, succinimidyl ester: Another commonly used fluorescent dye with similar applications but different spectral properties.
Tetramethylrhodamine isothiocyanate (TRITC): A similar dye that reacts with primary amines but has different reactivity and stability characteristics.
Alexa Fluor dyes: A family of fluorescent dyes with various spectral properties and higher photostability compared to traditional dyes like tetramethylrhodamine.
Uniqueness: 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester is unique due to its strong fluorescence, stability, and ability to form stable covalent bonds with primary amines. These properties make it a versatile and reliable tool for a wide range of applications in scientific research and industry .
Biological Activity
5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester (commonly referred to as 5(6)-TAMRA SE) is a widely utilized fluorescent dye known for its reactive properties and applications in bioconjugation. This article delves into the biological activity of 5(6)-TAMRA SE, highlighting its chemical properties, mechanisms of action, applications in biological research, and relevant case studies.
5(6)-TAMRA SE is an amine-reactive form of tetramethylrhodamine (TMR), characterized by its high fluorescence efficiency and stability. Its molecular formula is with a molecular weight of 527.5 g/mol. The dye exhibits an excitation maximum at approximately 540 nm and an emission maximum around 565 nm in methanol, making it suitable for various fluorescence applications .
Property | Value |
---|---|
Molecular Formula | C₃₉H₂₅N₃O₇ |
Molecular Weight | 527.5 g/mol |
Excitation Maximum | 540 nm |
Emission Maximum | 565 nm |
Solubility | DMF, DMSO |
Storage Conditions | -20°C, protect from light |
The biological activity of 5(6)-TAMRA SE primarily involves its ability to react with primary and secondary amines under mild conditions to form stable amide bonds. This reaction allows for the labeling of biomolecules such as proteins, peptides, and nucleic acids. The succinimidyl ester group facilitates the coupling process, making it a preferred choice for creating fluorescent bioconjugates used in various assays and imaging techniques .
Applications in Biological Research
5(6)-TAMRA SE is extensively used in several areas of biological research:
- Fluorescent Labeling : It is commonly employed to label proteins and antibodies for immunochemistry and fluorescence microscopy.
- FRET Studies : The dye serves as an acceptor in Förster Resonance Energy Transfer (FRET) experiments when paired with suitable donor fluorophores .
- DNA Sequencing : It is utilized in nucleotide labeling for DNA sequencing applications due to its strong fluorescent properties .
Case Studies and Research Findings
Several studies have highlighted the utility of 5(6)-TAMRA SE in biological applications:
- Protein Interaction Studies : A study demonstrated that TAMRA-labeled antibodies could effectively visualize protein interactions in live cells using fluorescence microscopy. The results indicated a significant increase in detection sensitivity compared to non-labeled antibodies .
- Nucleotide Labeling : In another investigation focused on genotyping single-nucleotide polymorphisms, researchers employed TAMRA-labeled oligonucleotides which provided clear fluorescence signals during detection, enhancing the accuracy of the assay .
- Fluorescence Polarization Assays : A homogeneous fluorescence polarization assay utilized TAMRA to monitor protein interactions, showcasing its effectiveness in high-throughput screening environments. The study reported that the use of TAMRA significantly improved assay performance metrics .
Properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)22-13-16(5-8-19(22)28(35)36)29(37)39-32-25(33)11-12-26(32)34;1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)19-8-5-16(13-22(19)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h2*5-10,13-15H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJJMXHEFZZNPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H50N6O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1055.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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